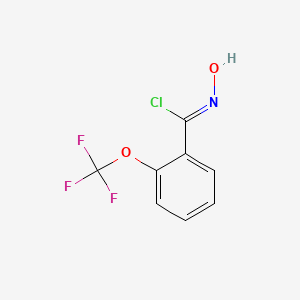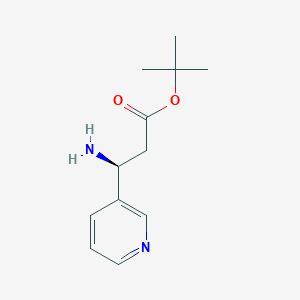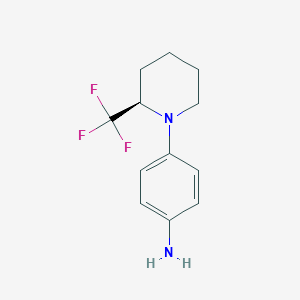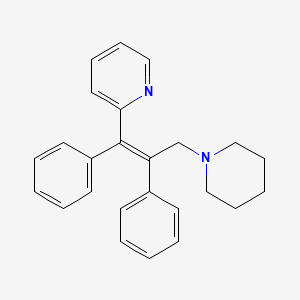
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is a complex organic compound characterized by its unique structural configuration. This compound features a pyridine ring substituted with a diphenylprop-1-en-1-yl group, which is further modified by the presence of a piperidine ring. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the diphenylprop-1-en-1-yl intermediate, which is then reacted with pyridine under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct (Z)-configuration is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity.
化学反应分析
Types of Reactions
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
The compound’s interactions with biological molecules are of interest in biochemistry and pharmacology. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme and receptor interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the compound’s ability to bind to these targets, influencing biochemical processes and cellular functions.
相似化合物的比较
Similar Compounds
(E)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine: The (E)-isomer of the compound, differing in the geometric arrangement around the double bond.
2-(1,2-Diphenyl-3-(piperidin-1-yl)propyl)pyridine: A similar compound lacking the double bond, which affects its reactivity and properties.
2-(1,2-Diphenyl-3-(morpholin-1-yl)prop-1-en-1-yl)pyridine: A derivative with a morpholine ring instead of piperidine, altering its chemical behavior.
Uniqueness
(Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine’s uniqueness lies in its specific (Z)-configuration, which influences its chemical and biological properties. This configuration can affect the compound’s binding affinity, reactivity, and overall functionality, distinguishing it from its isomers and analogs.
属性
分子式 |
C25H26N2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
2-[(Z)-1,2-diphenyl-3-piperidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C25H26N2/c1-4-12-21(13-5-1)23(20-27-18-10-3-11-19-27)25(22-14-6-2-7-15-22)24-16-8-9-17-26-24/h1-2,4-9,12-17H,3,10-11,18-20H2/b25-23+ |
InChI 键 |
ZAQRARQNQGMGRY-WJTDDFOZSA-N |
手性 SMILES |
C1CCN(CC1)C/C(=C(/C2=CC=CC=C2)\C3=CC=CC=N3)/C4=CC=CC=C4 |
规范 SMILES |
C1CCN(CC1)CC(=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


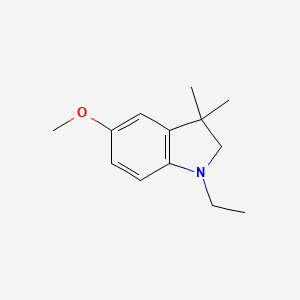
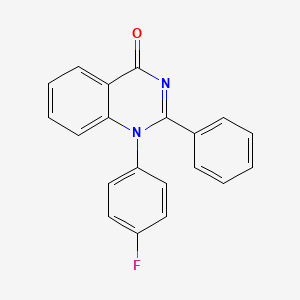

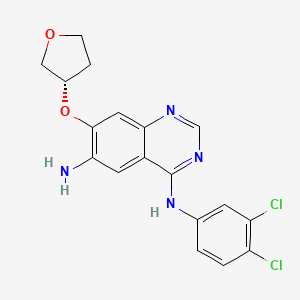
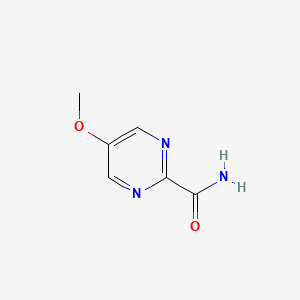
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
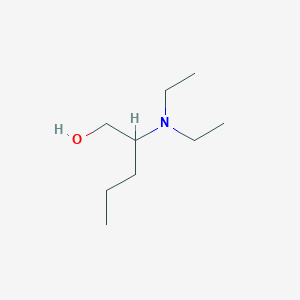
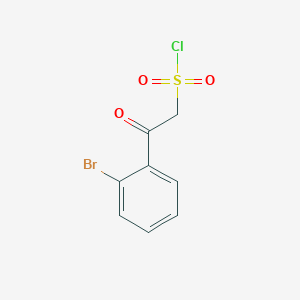
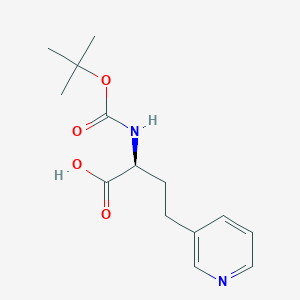
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
